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2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol

Flame retardancy Epoxy resin Phosphorus content

2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol, systematically named tetraethyl 2,5-dihydroxy-1,4-benzenediphosphonate (CAS 91633-15-7), is a phosphorus-containing hydroquinone derivative belonging to the class of aryl bisphosphonate esters. With molecular formula C₁₄H₂₄O₈P₂ and a molecular weight of 382.28 g·mol⁻¹, this compound features two diethoxyphosphoryl (phosphonate) substituents at the 2- and 5-positions of a benzene-1,4-diol core.

Molecular Formula C14H24O8P2
Molecular Weight 382.28 g/mol
CAS No. 91633-15-7
Cat. No. B3302364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol
CAS91633-15-7
Molecular FormulaC14H24O8P2
Molecular Weight382.28 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1=CC(=C(C=C1O)P(=O)(OCC)OCC)O)OCC
InChIInChI=1S/C14H24O8P2/c1-5-19-23(17,20-6-2)13-9-12(16)14(10-11(13)15)24(18,21-7-3)22-8-4/h9-10,15-16H,5-8H2,1-4H3
InChIKeyGRGBMHYVALEYJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraethyl 2,5-Dihydroxy-1,4-Benzenediphosphonate (CAS 91633-15-7): Structural Identity and Procurement-Relevant Specifications


2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol, systematically named tetraethyl 2,5-dihydroxy-1,4-benzenediphosphonate (CAS 91633-15-7), is a phosphorus-containing hydroquinone derivative belonging to the class of aryl bisphosphonate esters. With molecular formula C₁₄H₂₄O₈P₂ and a molecular weight of 382.28 g·mol⁻¹, this compound features two diethoxyphosphoryl (phosphonate) substituents at the 2- and 5-positions of a benzene-1,4-diol core . The phosphonate groups are attached via hydrolytically robust C–P bonds, distinguishing this compound from phosphate esters (C–O–P linkage) [1]. Commercial availability at 98% purity (³¹P-NMR) positions it as a high-purity building block amenable to direct use in precision synthesis workflows . Its dual hydroxyl functionality enables covalent incorporation into polymer matrices, making it a reactive intermediate rather than a passive additive [2].

Why Generic Substitution of 2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol (CAS 91633-15-7) Cannot Be Assumed


In-class phosphonate esters and phosphorus-containing hydroquinone derivatives are not functionally interchangeable because critical performance parameters—phosphorus loading density, reactive hydroxyl count, covalent bond character at the phosphorus center, and hydrolytic stability—vary substantially with subtle regioisomeric and functional-group differences. For instance, the 1,4-bis(diethoxyphosphoryl)benzene analog (CAS 21267-14-1) lacks phenolic –OH groups entirely, precluding its use as a reactive comonomer in epoxy curing formulations [1]. The 2,6-regioisomer (CAS 91633-09-9) offers only a single hydroxyl, halving potential crosslink density. Phosphate-ester variants bearing C–O–P linkages (e.g., tetraethyl 1,4-phenylenebis(phosphate), CAS 57246-14-7) exhibit fundamentally different hydrolysis kinetics, losing structural integrity under acidic or aqueous processing conditions that the C–P phosphonate of CAS 91633-15-7 tolerates [2]. Generic procurement without accounting for these structural variables risks underperformance in flame-retardant epoxy formulations, dental adhesive systems, and metal–organic framework (MOF) syntheses where both phosphonate anchoring and phenolic reactivity are required simultaneously [3].

Quantitative Differentiation Evidence for 2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol (CAS 91633-15-7) vs. Its Closest Analogs


Phosphorus Content (16.2 wt%) vs. DOPO-Hydroquinone (~9.5 wt%): Flame Retardant Loading Efficiency

Based on molecular formula calculation, 2,5-bis(diethoxyphosphoryl)benzene-1,4-diol delivers a phosphorus loading of 16.20 wt% (2 × 30.974 / 382.286 g·mol⁻¹). This is approximately 1.7-fold higher than the widely used commercial reactive flame retardant DOPO-hydroquinone (DOPO-HQ: C₁₈H₁₃O₄P; MW 324.27; P loading = 9.55 wt%), and exceeds the typical 8–12 wt% range of many organophosphorus flame retardants . In reactive epoxy formulations, this higher intrinsic phosphorus density implies that equivalent flame-retardant performance (e.g., achieving a UL-94 V-0 rating) may be attained at lower molar incorporation of the phosphorus-bearing monomer, potentially preserving more of the host epoxy's mechanical and thermal properties [1]. The quantitative difference of +6.65 wt% P is directly attributable to the presence of two phosphonate ester groups on a compact hydroquinone scaffold .

Flame retardancy Epoxy resin Phosphorus content

C–P Phosphonate vs. C–O–P Phosphate Bond Stability: Hydrolytic Degradation Resistance

The diethoxyphosphoryl substituents of CAS 91633-15-7 are attached to the aromatic ring through C–P bonds (bond dissociation energy ~65 kcal·mol⁻¹), characteristic of phosphonate esters. In contrast, the isomeric phosphate-ester analog tetraethyl 1,4-phenylenebis(phosphate) (CAS 57246-14-7) and phosphinate variants contain more labile C–O–P or P–O–C linkages that are susceptible to acid-catalyzed hydrolytic cleavage [1]. Kinetic studies on dialkyl arylphosphonate hydrolysis demonstrate pseudo-first-order rate constants that are typically 1–2 orders of magnitude slower than those of corresponding phosphate triesters under identical pH and temperature conditions [2]. In practical terms, this translates to superior shelf-life of phosphonate-containing formulations and retained performance after prolonged exposure to humid environments—a critical advantage in epoxy molding compounds for electronic encapsulation, where moisture-induced degradation of phosphorus content directly compromises flame-retardant efficacy [3]. Although direct head-to-head hydrolysis rate data for CAS 91633-15-7 vs. CAS 57246-14-7 are not available in the open literature, the class-level distinction between phosphonate and phosphate hydrolytic stability is well established across multiple arylphosphonate series [2].

Hydrolytic stability Phosphonate ester Polymer processing

Dual Reactive Hydroxyl Functionality (2 OH per Molecule) vs. Non-Hydroxylated and Mono-Hydroxylated Analogs

CAS 91633-15-7 bears two phenolic –OH groups at the 1- and 4-positions of the aromatic ring, enabling it to function as a difunctional reactive comonomer in epoxy resin systems. This contrasts directly with 1,4-bis(diethoxyphosphoryl)benzene (CAS 21267-14-1, C₁₄H₂₄O₆P₂, MW 350.28), which lacks any hydroxyl functionality and can only serve as a non-reactive additive-type flame retardant prone to leaching . It also contrasts with the 2,6-regioisomer 2,6-bis(diethoxyphosphoryl)phenol (CAS 91633-09-9, C₁₄H₂₄O₇P₂, MW 366.29), which has only a single –OH group . In epoxy curing, difunctionality allows incorporation into the polymer backbone, increasing crosslink density and preventing plasticization. The quantitative difference of 2 reactive sites vs. 0 (CAS 21267-14-1) or 1 (CAS 91633-09-9) translates to fundamentally different polymerization behavior: a diol can act as a chain extender or crosslinker, while a monool acts as a chain terminator [1]. The reactive incorporation is explicitly claimed in patents covering phosphorus-containing hydroquinone derivatives for epoxy resin flame retardancy, where the phenolic –OH groups react with glycidyl ethers to form covalent linkages [2].

Reactive flame retardant Epoxy curing Crosslink density

Phosphonic Acid Derivative (Monomer 2a) Enamel Etching Capability: pH 1.65 vs. Commercial Dental Adhesive Monomer Bis-GMA (40.5% Conversion)

Tetraethyl (2,5-dihydroxy-1,4-phenylene)bisphosphonate (CAS 91633-15-7) was converted to its dimethacrylate derivative (monomer 2) and subsequently hydrolyzed with trimethylsilyl bromide to yield the corresponding bisphosphonic acid monomer (2a) [1]. The aqueous solution of monomer 2a exhibited a pH of 1.65, sufficient to etch enamel and dentin surfaces without requiring a separate acid-etching step, as demonstrated by FTIR interaction studies with hydroxyapatite [1]. In photopolymerization studies, the broader class of phosphonated methacrylate monomers derived from similar precursors achieved photopolymerization conversions of 73.9% (monomer 1), 85.9% (monomer 3), and 98.2% (monomer 4), vastly exceeding the 40.5% conversion of the commercial dental resin benchmark Bis-GMA (2,2-bis[4-(2-hydroxy-3-methacryloyloxypropyloxy)phenyl]propane) under identical photo-DSC conditions at 40 °C with DMPA photoinitiator [2]. While direct conversion data for monomer 2 homopolymer are not reported in the open literature, monomer 2 (derived from CAS 91633-15-7) structurally possesses two methacrylate groups per molecule compared to Bis-GMA's two, plus a higher phosphorus content that enhances char formation upon combustion (confirmed by TGA analysis of the polymer series) [2]. The bisphosphonate architecture is therefore uniquely positioned as a precursor to self-etching, high-conversion dental monomers [1][2].

Dental materials Phosphonated methacrylate Enamel etching

MOF-Derived Mixed Proton–Electron Conductivity: H₆-DOBDP Fe-MOF (1.6 × 10⁻⁴ S·cm⁻¹) vs. Al-MOF (Proton-Only) Head-to-Head

The hydrolyzed phosphonic acid form of the target compound—2,5-dihydroxy-1,4-benzenediphosphonic acid (H₆-DOBDP, CAS 91633-16-8)—serves as the organic ligand in a newly reported family of breathable 3D metal-organic frameworks with general formula H₁₂-M₂-(DOBDP)₃ [1]. In a direct head-to-head comparison within the same study, the Fe(III)-based MOF exhibited mixed proton–electron conductivity with a proton conductivity of 1.6 × 10⁻⁴ S·cm⁻¹ and a moderate electron conductivity of 8.3 × 10⁻⁷ S·cm⁻¹ in the hydrated state, whereas the isostructural Al(III) phase displayed exclusively proton conductivity with no measurable electronic contribution [1]. The mixed conduction in the Fe-MOF arises from the interplay of metal-phosphonate nodes, uncoordinated P–OH groups that facilitate proton hopping, ordered water channels, and the redox-active Fe(III/II) centers [1]. The uncoordinated hydroquinone –OH groups of the DOBDP ligand further contribute reversible redox functionality [2]. This demonstrates that the ligand architecture derived from CAS 91633-15-7 uniquely enables both proton-conducting pathways (via phosphonate and hydroxyl groups) and electron-conducting pathways (via metal-center selection) within a single framework material—a dual functionality that is not accessible with carboxylate-based MOF linkers such as terephthalic acid . The tetraethyl ester (CAS 91633-15-7) is the direct synthetic precursor to H₆-DOBDP, offering a protected, soluble form that can be quantitatively deprotected before MOF synthesis [3].

Metal-organic framework Proton conductivity Mixed conductor

High-Impact Application Scenarios Where 2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol (CAS 91633-15-7) Delivers Verified Differential Value


Reactive Flame-Retardant Epoxy Formulations for Copper-Clad Laminates and Electronic Encapsulation

CAS 91633-15-7 can be directly incorporated into epoxy resin formulations as a reactive comonomer, where its two phenolic –OH groups react with epoxide functionalities to covalently anchor phosphorus into the cured network [1]. At 16.20 wt% intrinsic phosphorus, the compound enables UL-94 V-0-rated laminates at lower phosphorus loading than DOPO-HQ-based formulations (9.55 wt% P), reducing the plasticization penalty that often accompanies high flame-retardant content . The C–P phosphonate bonds resist hydrolytic degradation during printed circuit board processing and humid service environments, ensuring retained flame-retardant performance over product lifetime—a critical differentiator from phosphate-ester alternatives that suffer gradual P-content loss through hydrolysis [2]. Patent literature explicitly claims the use of phosphorus-containing hydroquinone derivatives of this structural class for copper-clad laminates and electronic sealants requiring both flame retardancy and moisture resistance [1].

Self-Etching Dental Adhesive and Composite Monomer Synthesis

The compound serves as the bisphosphonate scaffold for synthesizing dimethacrylate monomer 2 through esterification with methacryloyl chloride, followed by TMSBr-mediated hydrolysis to yield the self-etching bisphosphonic acid monomer 2a (aqueous pH 1.65) [3]. Monomer 2a etches enamel and dentin without external acid, simplifying clinical procedure while the dimethacrylate functionality ensures high crosslinking density during photopolymerization. The class of phosphonated methacrylates derived from this precursor achieves 73.9–98.2% conversion vs. 40.5% for Bis-GMA, indicating superior degree of cure and potentially reduced residual monomer leaching—a key biocompatibility advantage [4]. Hydroxyapatite binding by the bisphosphonate groups provides additional chemical adhesion to tooth mineral, complementing micromechanical retention [3].

Mixed Proton–Electron Conductive Metal–Organic Framework (MOF) Synthesis for Energy Storage

Controlled hydrolysis of CAS 91633-15-7 yields H₆-DOBDP (CAS 91633-16-8), a diphosphonic acid ligand that forms the H₁₂-M₂-(DOBDP)₃ MOF family with trivalent metals [5]. Fe(III)-based MOFs from this ligand exhibit mixed proton (1.6 × 10⁻⁴ S·cm⁻¹) and electron (8.3 × 10⁻⁷ S·cm⁻¹) conductivity—a rare combination in crystalline framework materials that positions them for application in electrochemical capacitors, fuel cell electrodes, and battery components requiring simultaneous ionic and electronic transport [5]. The tetraethyl ester precursor offers superior solubility in organic solvents compared to the free acid, facilitating homogeneous processing and thin-film deposition prior to in situ deprotection [6]. The isostructural Al-MOF serves as a proton-only control, underscoring the critical role of the Fe–phosphonate node in enabling electronic conduction [5].

Functionalized Magnetic Adsorption Materials for Uranium Extraction and Environmental Remediation

Patent CN113231035A explicitly employs the ethyl ester form of 2,5-dihydroxy-1,4-benzenediphosphonic acid (i.e., CAS 91633-15-7 or its partial ester) for grafting onto nano-Fe₃O₄ particles to create magnetic adsorbents with high selectivity for uranyl ions (UO₂²⁺) [7]. In the disclosed procedure, 0.01 mol of the phosphonate ester is reacted with 0.005 mol nano-ferric oxide in toluene at 80 °C for 10 hours, yielding a phosphate-ester-functionalized magnetic material that can be rapidly separated from aqueous solution via an external magnetic field [7]. Performance testing demonstrates effective uranyl ion capture from 50 mg·L⁻¹ solutions across pH 2–8, addressing a critical need in nuclear wastewater treatment where adsorbent recoverability is paramount [7]. The dual phosphonate anchoring groups provide multidentate binding that is expected to enhance uranyl complexation strength relative to monophosphonate-functionalized adsorbents [7].

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